Dynorphin (1-11), ala(2)-
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Overview
Description
Dynorphin (1-11), ala(2)- is a synthetic peptide derived from the endogenous opioid peptide dynorphin A. It is a fragment of dynorphin A, which is known for its high affinity and selectivity for the kappa opioid receptor. This compound has been studied extensively for its role in modulating pain, stress, and other physiological functions through its interaction with the kappa opioid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dynorphin (1-11), ala(2)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of dynorphin (1-11), ala(2)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dynorphin (1-11), ala(2)- can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution to modify the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions are modified peptides with altered biological activity or stability. For example, oxidation of methionine can lead to methionine sulfoxide, affecting the peptide’s function .
Scientific Research Applications
Dynorphin (1-11), ala(2)- has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain, stress, and other physiological functions through the kappa opioid receptor.
Medicine: Explored as a potential therapeutic agent for pain management and neuropsychiatric disorders.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools
Mechanism of Action
Dynorphin (1-11), ala(2)- exerts its effects primarily through the activation of the kappa opioid receptor. Upon binding to this receptor, it triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and activation of potassium channels. These actions result in the modulation of neurotransmitter release and neuronal excitability, leading to its analgesic and stress-modulating effects .
Comparison with Similar Compounds
Similar Compounds
- Dynorphin A (1-17)
- Dynorphin A (1-13)
- Dynorphin A (1-8)
- Dynorphin B (1-13)
Uniqueness
Dynorphin (1-11), ala(2)- is unique due to its specific amino acid sequence and modifications, which confer distinct binding properties and biological activities compared to other dynorphin peptides. Its high selectivity for the kappa opioid receptor makes it a valuable tool for studying the receptor’s role in various physiological processes .
Properties
CAS No. |
75491-15-5 |
---|---|
Molecular Formula |
C64H105N21O13 |
Molecular Weight |
1376.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H105N21O13/c1-6-37(4)51(59(95)81-45(21-14-30-75-64(71)72)60(96)85-31-15-22-49(85)58(94)82-46(61(97)98)18-10-11-27-65)84-55(91)44(20-13-29-74-63(69)70)79-54(90)43(19-12-28-73-62(67)68)80-56(92)47(32-36(2)3)83-57(93)48(34-39-16-8-7-9-17-39)78-50(87)35-76-52(88)38(5)77-53(89)42(66)33-40-23-25-41(86)26-24-40/h7-9,16-17,23-26,36-38,42-49,51,86H,6,10-15,18-22,27-35,65-66H2,1-5H3,(H,76,88)(H,77,89)(H,78,87)(H,79,90)(H,80,92)(H,81,95)(H,82,94)(H,83,93)(H,84,91)(H,97,98)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t37-,38+,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1 |
InChI Key |
VTPKWYYFTHZENR-DFQGMJKVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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